molecular formula C9H19NO2 B8425961 2-(Diethoxymethyl)pyrrolidine

2-(Diethoxymethyl)pyrrolidine

Cat. No.: B8425961
M. Wt: 173.25 g/mol
InChI Key: HOUIUNUQRFTYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethoxymethyl)pyrrolidine is a pyrrolidine derivative featuring a diethoxymethyl substituent at the 2-position of the five-membered amine ring. Pyrrolidine derivatives are widely studied for their conformational rigidity, which influences their reactivity and biological activity.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-(diethoxymethyl)pyrrolidine

InChI

InChI=1S/C9H19NO2/c1-3-11-9(12-4-2)8-6-5-7-10-8/h8-10H,3-7H2,1-2H3

InChI Key

HOUIUNUQRFTYIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CCCN1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 2-position of pyrrolidine significantly alters physical and chemical properties. Below is a comparative analysis:

Compound Substituent Lipophilicity Solubility Key Applications Evidence
2-(Diethoxymethyl)pyrrolidine Diethoxymethyl High Low (organic) Synthetic intermediates, drug discovery
2-(Hydroxymethyl)pyrrolidine Hydroxymethyl Moderate High (aqueous) Chiral auxiliaries, β-cell activators
(S)-2-(4-Fluorophenyl)pyrrolidine 4-Fluorophenyl Very High Very Low Bioactive molecules, CNS-targeting agents
2-[3-(Trifluoromethyl)phenyl]pyrrolidine Trifluoromethylphenyl Extreme Insoluble Enhanced metabolic stability in drug design
  • Lipophilicity : The diethoxymethyl group increases lipophilicity compared to hydroxymethyl derivatives, favoring interactions with hydrophobic targets. However, it is less lipophilic than aryl-substituted analogs like 4-fluorophenyl or trifluoromethylphenyl derivatives .
  • Solubility : The ethoxy groups reduce aqueous solubility, limiting applications in aqueous-phase reactions but improving compatibility with lipid membranes .

Key Research Findings and Trends

Market Trends: 2-(Hydroxymethyl)pyrrolidine has a well-established market due to its use in pharmaceuticals and agrochemicals, with regional demand highest in Asia and North America . Diethoxymethyl derivatives are less commercialized but emerging in niche applications like boron-containing drug candidates .

Thermodynamic Stability : Pyrrolidine rings with bulky substituents (e.g., diethoxymethyl) adopt envelope conformations, as observed in crystal structures of related compounds. This conformation may influence stereochemical outcomes in asymmetric synthesis .

Toxicity Considerations : Substituted pyrrolidines with lipophilic groups (e.g., phenylethoxymethyl) require careful toxicity profiling, as seen in safety data sheets highlighting the need for medical consultation upon exposure .

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